4-[(2-Aminoethyl)(methyl)amino]butan-2-ol
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Overview
Description
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol is a chemical compound with the molecular formula C7H18N2O. It is known for its applications in various fields, including pharmaceutical synthesis and chemical research. This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol typically involves the reaction of 2-aminoethanol with methylamine and butanone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: This compound is structurally similar but lacks the methylamino group.
2-Aminoethanol: It shares the aminoethyl group but differs in the rest of the structure.
N-Methyl-2-aminoethanol: Similar in having the methylamino group but differs in the overall structure.
Uniqueness
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H18N2O |
---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
4-[2-aminoethyl(methyl)amino]butan-2-ol |
InChI |
InChI=1S/C7H18N2O/c1-7(10)3-5-9(2)6-4-8/h7,10H,3-6,8H2,1-2H3 |
InChI Key |
MCQVCFQQAXXQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)CCN)O |
Origin of Product |
United States |
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